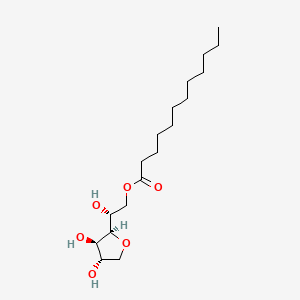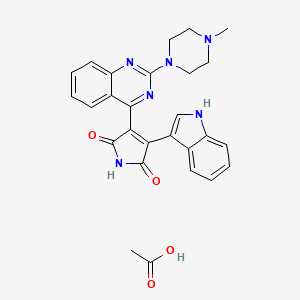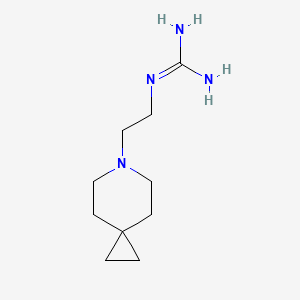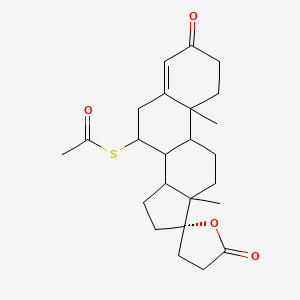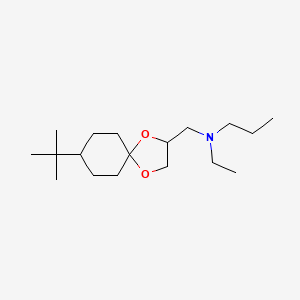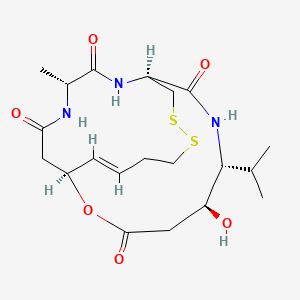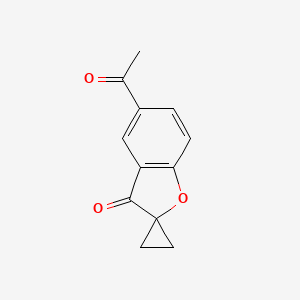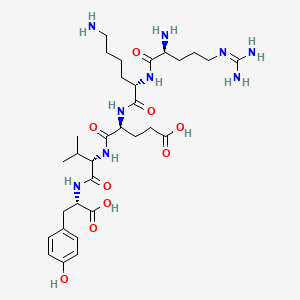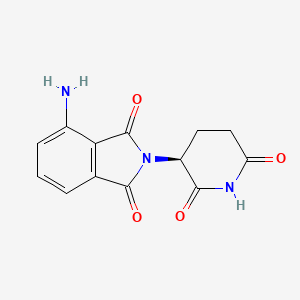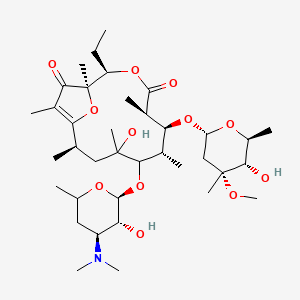
Tezosentan
Vue d'ensemble
Description
Tezosentan est un antagoniste non sélectif des récepteurs de l'endothéline qui agit comme vasodilatateur. Il a été initialement développé par Actelion Pharmaceuticals pour le traitement de l'insuffisance cardiaque aiguë. Des études cliniques ont révélé que le this compound n'améliorait pas de manière significative les symptômes tels que la dyspnée ni ne réduisait le risque d'événements cardiovasculaires fatals ou non fatals .
Applications De Recherche Scientifique
Chemistry: Tezosentan is used as a model compound to study the behavior of endothelin receptor antagonists and their interactions with other molecules.
Biology: The compound is used to investigate the role of endothelin receptors in various biological processes, including vasodilation and cellular signaling.
Medicine: this compound has been explored for its potential therapeutic applications in treating conditions such as pulmonary arterial hypertension and cancer.
Mécanisme D'action
Target of Action
Tezosentan primarily targets the Endothelin-1 (ET1) receptors , specifically the Endothelin A (ETA) and Endothelin B (ETB) receptors . These receptors are overexpressed in many types of cancer cells . ET1 is a substance produced by the body that causes blood vessels to narrow .
Mode of Action
This compound acts by inhibiting the ET receptors . It has affinity for both ETA and ETB receptors . By blocking the effects of ET1, this compound can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .
Biochemical Pathways
The ET receptors, targeted by this compound, are involved in promoting cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance . Therefore, the inhibition of these receptors by this compound affects these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of this compound are characterized by a two-compartment model . The half-lives of the two disposition phases are approximately 0.10 and 3.2 hours . There is a strong correlation between the plasma clearance of Indocyanine Green (ICG) and that of this compound .
Result of Action
This compound has been found to have anticancer properties due to its ability to target the ET receptors .
Orientations Futures
Tezosentan has been found to have anticancer properties due to its ability to target the ET receptors, which are involved in promoting cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance . This suggests potential for repurposing this compound in the field of oncology .
Analyse Biochimique
Biochemical Properties
Tezosentan acts by inhibiting endothelin (ET) receptors, which are overexpressed in many types of cancer cells . Endothelin-1 (ET1) is a substance produced by the body that causes blood vessels to narrow . This compound has affinity for both ET A and ET B receptors . By blocking the effects of ET1, this compound can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .
Cellular Effects
This compound has been found to have anticancer properties due to its ability to target the ET receptors . These receptors are involved in promoting cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance . Changes in the expression of ET1 and its associated receptors and signaling pathways can disrupt normal cellular processes and contribute to the development and progression of tumors .
Molecular Mechanism
This compound is an intravenous endothelin receptor A/B antagonist . It was initially developed for vasodilation in patients with acute heart failure but studies have shown that it does not assist in the treatment of dyspnea or prevent cardiovascular events .
Temporal Effects in Laboratory Settings
In a study, it was observed that this compound led to a decrease of mean pulmonary artery pressure (PAP) from 33.4 4.0 mm Hg to 24.7 2.1 mm Hg and pulmonary vascular resistance (PVR) from 7.8 1.4 mm Hg · L–1 · min · m2 to 5.2 0.7 mm Hg · L–1 · min · m2 . All animals treated with this compound survived, whereas in the control group four out of six animals died .
Dosage Effects in Animal Models
In spontaneously hypertensive rats, intravenous injection of this compound has acute hemodynamic effects and decreases blood pressure . In another study, this compound was found to decrease pulmonary artery pressure and improve survival rate in a porcine model of acute pulmonary arterial hypertension after meconium aspiration .
Metabolic Pathways
This compound is rapidly distributed after intravenous administration, with a volume of distribution of approximately 3 L/kg . The drug has a linear pharmacokinetic profile over a wide range of doses . This compound is metabolized primarily by the liver via the cytochrome P450 3A4 enzyme system, and its clearance is primarily via the biliary route .
Transport and Distribution
This compound is rapidly distributed after intravenous administration, with a volume of distribution of approximately 3 L/kg . The drug has a linear pharmacokinetic profile over a wide range of doses .
Méthodes De Préparation
Tezosentan est synthétisé par un procédé chimique en plusieurs étapes. La voie de synthèse implique la formation d'un noyau pyridine-sulfonamide, suivie de l'introduction de divers groupes fonctionnels pour obtenir la structure finale. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer les transformations chimiques souhaitées. Les méthodes de production industrielle du this compound impliquent le passage à l'échelle du processus de synthèse en laboratoire tout en maintenant un contrôle qualité strict pour garantir la pureté et la constance du produit final .
Analyse Des Réactions Chimiques
Tezosentan subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.
Substitution : this compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution.
Applications de la recherche scientifique
Chimie : this compound est utilisé comme composé modèle pour étudier le comportement des antagonistes des récepteurs de l'endothéline et leurs interactions avec d'autres molécules.
Biologie : Le composé est utilisé pour étudier le rôle des récepteurs de l'endothéline dans divers processus biologiques, y compris la vasodilatation et la signalisation cellulaire.
Médecine : this compound a été exploré pour ses applications thérapeutiques potentielles dans le traitement de maladies telles que l'hypertension artérielle pulmonaire et le cancer.
Mécanisme d'action
This compound exerce ses effets en bloquant les récepteurs de l'endothéline, en particulier les récepteurs de l'endothéline A et de l'endothéline B. L'endothéline-1, un puissant vasoconstricteur, se lie à ces récepteurs et provoque un rétrécissement des vaisseaux sanguins. En inhibant la liaison de l'endothéline-1 à ses récepteurs, le this compound favorise la vasodilatation, améliore le flux sanguin et réduit la charge de travail du cœur. Les cibles moléculaires du this compound comprennent les récepteurs de l'endothéline, et les voies impliquées dans son mécanisme d'action sont liées à la régulation du tonus vasculaire et de la signalisation cellulaire .
Comparaison Avec Des Composés Similaires
Tezosentan appartient à une classe de composés connus sous le nom d'antagonistes des récepteurs de l'endothéline. Des composés similaires comprennent :
Bosentan : Un autre antagoniste des récepteurs de l'endothéline utilisé pour traiter l'hypertension artérielle pulmonaire.
Macitentan : Un antagoniste double des récepteurs de l'endothéline avec une efficacité et un profil de sécurité améliorés par rapport au bosentan.
Clazosentan : Principalement utilisé dans le traitement du spasme vasculaire cérébral après une hémorragie sous-arachnoïdienne.
Ambrisentan : Sélectif pour les récepteurs de l'endothéline A et utilisé pour traiter l'hypertension artérielle pulmonaire.
This compound est unique par son action antagoniste double sur les récepteurs de l'endothéline A et de l'endothéline B, tandis que certains autres composés de cette classe peuvent cibler sélectivement un sous-type de récepteur .
Propriétés
IUPAC Name |
N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-propan-2-ylpyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N9O6S/c1-16(2)18-8-9-22(29-15-18)43(38,39)34-26-23(42-21-7-5-4-6-20(21)40-3)27(41-13-12-37)31-24(30-26)17-10-11-28-19(14-17)25-32-35-36-33-25/h4-11,14-16,37H,12-13H2,1-3H3,(H,30,31,34)(H,32,33,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYWTLTWNJOZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N9O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170956 | |
| Record name | Tezosentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180384-57-0 | |
| Record name | Tezosentan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180384-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tezosentan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180384570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tezosentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06558 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tezosentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEZOSENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64J9J55263 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of tezosentan?
A1: this compound competitively antagonizes both endothelin A (ETA) and endothelin B (ETB) receptors. [, , , ] This effectively blocks the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to its receptors. [, , ]
Q2: What are the downstream effects of this compound's antagonism of ET receptors?
A2: By blocking ET-1 binding, this compound induces vasodilation, reducing pulmonary and systemic vascular resistance. [, , , ] This can lead to improved cardiac output and reduced pulmonary capillary wedge pressure. [, ]
Q3: Does this compound affect nitric oxide (NO) signaling?
A3: Yes, research suggests that this compound can enhance NO signaling. Studies in lambs with surgically induced increases in pulmonary blood flow showed that this compound increased NO levels and activity of endothelial NO synthase (eNOS). [] This effect was linked to this compound's ability to enhance hydrogen peroxide generation and alter catalase activity, thereby modulating eNOS phosphorylation. []
Q4: How does this compound affect endothelin-1 levels?
A4: this compound administration has been shown to increase plasma endothelin-1 concentrations. [, ] This is likely a compensatory response to the blockade of ET receptors. [, ]
Q5: How is this compound administered, and what is its pharmacokinetic profile?
A5: this compound is designed for intravenous administration. [, ] It exhibits a short half-life of approximately 3 hours and is primarily excreted unchanged through the bile (>95%). [, ] Studies in healthy volunteers show a biphasic plasma concentration-time profile, with an initial rapid decline followed by a slower terminal phase. []
Q6: Does renal impairment affect this compound's pharmacokinetics?
A6: Research suggests that severe renal impairment does not significantly impact the pharmacokinetics of this compound. [] Therefore, no dose adjustment is deemed necessary for patients with renal impairment. []
Q7: Does liver cirrhosis affect this compound exposure?
A7: Yes, moderate to severe liver impairment is associated with increased exposure to this compound. [] This effect is more pronounced in patients with elevated bilirubin levels, necessitating dose reduction. []
Q8: Are there any ethnic differences in the pharmacokinetics of this compound?
A8: Studies comparing Caucasian and Japanese subjects showed no clinically significant differences in pharmacokinetic parameters. [] This suggests that similar dosing regimens can be used for both ethnicities. []
Q9: Has this compound demonstrated efficacy in animal models of acute lung injury?
A9: Yes, in several animal models of acute lung injury, including endotoxin-induced lung injury [, ] and chlorine gas-induced lung injury, [] this compound has been shown to ameliorate pulmonary hypertension, lung edema, and improve gas exchange. [, , ]
Q10: What about this compound's efficacy in models of heart failure?
A10: this compound has demonstrated beneficial hemodynamic effects in various animal models of heart failure. [, , , ] It improved cardiac function in rat models of chronic heart failure [] and reduced myocardial injury in a rat model of abdominal aortic ischemia-reperfusion. []
Q11: Has this compound been evaluated in clinical trials for acute heart failure?
A11: Yes, this compound underwent clinical trials for acute heart failure. While early trials showed promising hemodynamic improvements, larger phase III trials like VERITAS did not demonstrate significant benefits in patient symptoms or clinical outcomes. [, ]
Q12: Has this compound shown efficacy in other disease models?
A12: Beyond heart and lung injury, this compound has shown protective effects in models of hepatic ischemia-reperfusion injury, [] endotoxin-challenged cirrhotic rats, [] and even in improving oxygenation in contralateral TRAM flap tissue in pigs. []
Q13: What are the known side effects associated with this compound?
A13: The most common side effect reported with this compound administration is headache. [, ] Other reported side effects include nausea and hypotension. [, ]
Q14: Are there any concerns about this compound's safety in specific patient populations?
A14: Concerns have been raised about potential renal deterioration in patients with cirrhosis and type 2 hepatorenal syndrome treated with this compound. [] Further research is needed to clarify these risks. []
Q15: What are the potential future applications of this compound or similar compounds?
A15: While its role in heart failure treatment requires further investigation, this compound's actions on ET receptors continue to be relevant for other conditions. Research suggests potential applications in areas like cancer therapy [], targeting ET-1 uptake in stenotic aortic valves [], and understanding the complex interplay of ET with NO and prostanoids in various physiological and pathophysiological processes. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


